N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 327069-41-0
VCID: VC21485922
InChI: InChI=1S/C20H18FN3O5S2/c1-14(25)22-16-6-10-19(11-7-16)30(26,27)24-18-8-12-20(13-9-18)31(28,29)23-17-4-2-15(21)3-5-17/h2-13,23-24H,1H3,(H,22,25)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Molecular Formula: C20H18FN3O5S2
Molecular Weight: 463.5g/mol

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

CAS No.: 327069-41-0

Cat. No.: VC21485922

Molecular Formula: C20H18FN3O5S2

Molecular Weight: 463.5g/mol

* For research use only. Not for human or veterinary use.

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide - 327069-41-0

Specification

CAS No. 327069-41-0
Molecular Formula C20H18FN3O5S2
Molecular Weight 463.5g/mol
IUPAC Name N-[4-[[4-[(4-fluorophenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C20H18FN3O5S2/c1-14(25)22-16-6-10-19(11-7-16)30(26,27)24-18-8-12-20(13-9-18)31(28,29)23-17-4-2-15(21)3-5-17/h2-13,23-24H,1H3,(H,22,25)
Standard InChI Key OJJCUKOVCZNOFR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Introduction

Structural Analysis

Molecular Structure

Based on its IUPAC name, N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide possesses a complex architecture consisting of:

  • A terminal acetamide group attached to a phenyl ring

  • This phenyl ring connected via a sulfonyl group to an anilino moiety

  • This anilino group connected via another sulfonyl group to a 4-fluoroanilino group

The compound features multiple aromatic rings interconnected through sulfonamide linkages (-SO₂NH-), creating a linear arrangement with distinct terminal functionalities. The alternating pattern of electron-withdrawing sulfonyl groups and electron-donating amino groups creates a unique electronic distribution throughout the molecule.

Comparative Analysis with Related Compounds

While specific data on N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is limited, examining structurally similar compounds provides valuable insights into its potential properties. Table 1 presents a comparative analysis of related sulfonamide derivatives.

Table 1: Comparative Analysis of Structurally Related Sulfonamide Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
N-(4-{[(4-anilinophenyl)amino]sulfonyl}phenyl)acetamideC₂₀H₁₉N₃O₃S381.4Contains aniline group without fluorine
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamideC₁₄H₁₄N₂O₃S290.338Features a simpler structure with single sulfonamide linkage
N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamideC₁₄H₁₂N₂O₅S320.32Contains nitro group instead of fluoroanilino
N-(4-{[4-(aminosulfonyl)anilino]sulfonyl}phenyl)acetamideC₁₄H₁₅N₃O₅S₂369.416Features a sulfonamide group on terminal aromatic ring

The target compound would likely have a molecular weight exceeding that of the related compounds due to its more complex structure incorporating both multiple sulfonyl groups and a fluorine substituent.

Chemical Properties

Physicochemical Characteristics

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide would likely exhibit the following physicochemical properties:

  • Physical state: Crystalline solid at room temperature

  • Solubility: Limited water solubility; likely soluble in polar organic solvents (DMSO, DMF, acetone)

  • Hydrogen bonding capacity: Multiple hydrogen bond donors (NH groups) and acceptors (C=O, SO₂)

  • Acid-base properties: Sulfonamide NH groups typically have pKa values in the range of 6-10, significantly more acidic than simple amines

The presence of the fluorine atom introduces specific effects that differentiate this compound from non-fluorinated analogs, including increased metabolic stability, lipophilicity, and potential changes in hydrogen bonding patterns.

Functional Group Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

  • Acetamide group (-NHCOCH₃): Susceptible to hydrolysis under acidic or basic conditions

  • Sulfonyl groups (-SO₂-): Electron-withdrawing groups that influence the reactivity of adjacent atoms

  • Anilino groups (-NH-): Secondary amines capable of participating in numerous reactions

  • Fluoro substituent: Electronegative atom that withdraws electron density from its attached aromatic ring

These functional groups create multiple sites for potential chemical reactions, including nucleophilic substitution at the sulfonyl groups, hydrolysis of the acetamide moiety, and various transformations of the anilino groups.

Synthesis Methodologies

Proposed Synthetic Pathway

Based on the synthesis of related N-phenylacetamide derivatives described in research literature, a potential synthetic approach might involve:

  • Protection of p-phenylenediamine with BOC (tert-butyloxycarbonyl) to produce mono-N-BOC protected derivative

  • Acylation with an appropriate acyl chloride to introduce the acetamide functionality

  • Deprotection of the BOC group to reveal the free amine

  • Conversion of the amino group to an isothiocyanate intermediate

  • Reaction with the appropriate sulfonyl chloride derivative

  • Subsequent coupling with 4-fluoroaniline

This synthetic pathway would require careful control of reaction conditions and purification steps at each stage . The exact synthetic route would likely require optimization to achieve the desired compound with high purity.

Table 2: Key Reaction Steps and Conditions in Proposed Synthesis

StepReaction TypeReagentsConditionsExpected Yield (%)
1BOC Protectionp-phenylenediamine, BOC₂ODCM, RT70-85
2AcylationAcyl chloride, Et₃NDCM, 0-25°C75-90
3DeprotectionTFA or HClDCM, RT85-95
4SulfonylationSulfonyl chloride, pyridineDCM, 0-25°C65-80
5Coupling4-fluoroaniline, baseEthanol, RT60-75

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for acetamide methyl protons (~2.0 ppm), aromatic protons (6.5-8.0 ppm), and NH protons (variable chemical shifts depending on environment)

    • ¹³C NMR would reveal carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), and methyl carbon (~23 ppm)

    • ¹⁹F NMR would confirm the presence and environment of the fluorine atom

  • Mass Spectrometry:

    • High-resolution mass spectrometry would provide accurate molecular weight determination

    • Characteristic fragmentation patterns would include cleavage at sulfonamide linkages

  • Infrared Spectroscopy:

    • Key absorption bands would include N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), S=O stretching (~1350 and ~1150 cm⁻¹), and C-F stretching (~1200 cm⁻¹)

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